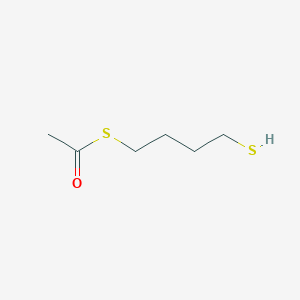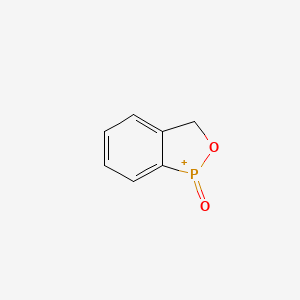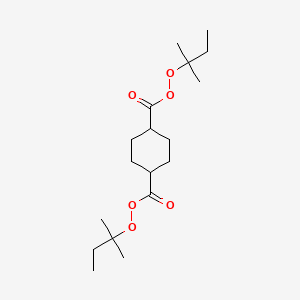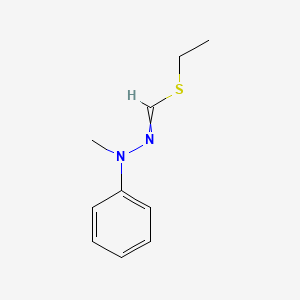
Ethyl methyl(phenyl)methanehydrazonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl methyl(phenyl)methanehydrazonothioate is an organic compound that belongs to the class of hydrazonothioates This compound is characterized by the presence of an ethyl group, a methyl group, a phenyl group, and a hydrazonothioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl methyl(phenyl)methanehydrazonothioate typically involves the reaction of ethyl methyl ketone with phenylhydrazine to form the corresponding hydrazone. This intermediate is then treated with carbon disulfide and a base, such as sodium ethoxide, to yield the final product. The reaction conditions often require refluxing the mixture to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl methyl(phenyl)methanehydrazonothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioate group to a thiol or a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the hydrazone moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can lead to a variety of hydrazone derivatives.
Applications De Recherche Scientifique
Ethyl methyl(phenyl)methanehydrazonothioate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl methyl(phenyl)methanehydrazonothioate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the specific biological pathway involved. The hydrazonothioate moiety can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl methyl(phenyl)methanehydrazonothioate: Similar compounds include other hydrazonothioates with different substituents, such as methyl(phenyl)methanehydrazonothioate or ethyl(phenyl)methanehydrazonothioate.
Uniqueness
This compound is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
113470-40-9 |
|---|---|
Formule moléculaire |
C10H14N2S |
Poids moléculaire |
194.30 g/mol |
Nom IUPAC |
ethyl N-(N-methylanilino)methanimidothioate |
InChI |
InChI=1S/C10H14N2S/c1-3-13-9-11-12(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |
Clé InChI |
IFTVIJWSAQZSOM-UHFFFAOYSA-N |
SMILES canonique |
CCSC=NN(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



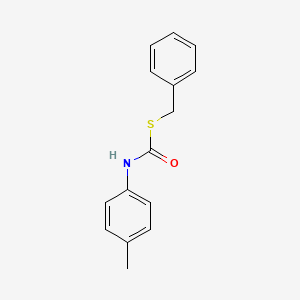
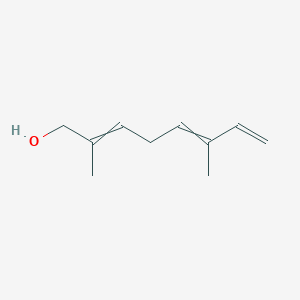


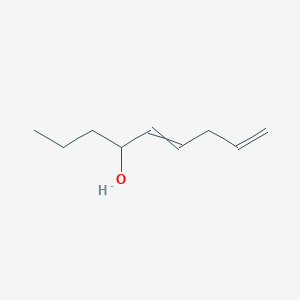
![Carbamic acid, [4-[(phenylamino)sulfonyl]phenyl]-, methyl ester](/img/structure/B14304849.png)
![Acetamide, N-[2-[(acetylamino)methyl]phenyl]-](/img/structure/B14304864.png)
![3-[Tri(furan-2-yl)silyl]propan-1-amine](/img/structure/B14304867.png)
![[(1-Methoxynaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14304870.png)

